Histamine

Description

Properties

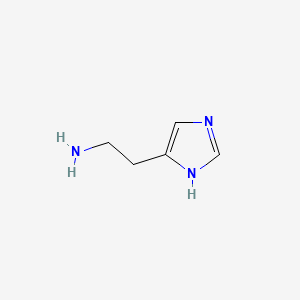

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYJJOPFIAHURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023125 | |

| Record name | Histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

209-210 °C @ 18 MM HG | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

14.1 [ug/mL] (The mean of the results at pH 7.4), COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/, FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER | |

| Record name | SID8139979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM CHLOROFORM | |

CAS No. |

51-45-6 | |

| Record name | Histamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | histamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-5-ethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-imidazol-4-ylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820484N8I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83-84 °C, 86 °C | |

| Record name | Histamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

histamine signaling pathways in the central nervous system

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. This compound Pharmacology and New CNS Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound: neural circuits and new medications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound H4 receptor optimizes TR cell frequency and facilitates anti-inflammatory responses within the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The physiology of brain this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Central neuronal functions of this compound H4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The this compound H4 receptor is functionally expressed on neurons in the mammalian CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Signaling Pathway of this compound H1 Receptor-Mediated this compound H1 Receptor Gene Upregulation Induced by this compound in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Function of Histamine Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine is a biogenic amine that plays a critical role in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its diverse effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R.[1] These receptors, all belonging to the rhodopsin-like class A family of GPCRs, exhibit unique tissue distribution, signaling mechanisms, and pharmacological profiles, making them important targets for therapeutic intervention in various diseases.[1][2] This technical guide provides a comprehensive overview of the molecular structure, function, and signaling pathways of each this compound receptor subtype, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Molecular Structure of this compound Receptor Subtypes

The four this compound receptor subtypes, despite binding the same endogenous ligand, exhibit significant structural differences that contribute to their distinct pharmacological properties. All are characterized by the canonical seven-transmembrane (7TM) helical structure typical of GPCRs.[2] Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of these receptors, offering unprecedented insights into their architecture and ligand binding.

This compound H1 Receptor (H1R): The crystal structure of the human H1R has been solved in complex with the antagonist doxepin (B10761459) (PDB ID: 3RZE).[3][4][5] More recently, a cryo-EM structure of H1R in its apo form (PDB ID: 8X5X) and in complex with this compound and Gq protein has also been determined.[6][7] The ligand-binding pocket of H1R is located within the transmembrane domain and is characterized by key interactions with specific amino acid residues. This compound's primary amino group forms hydrogen bonds with D107(3.32) in TM3 and Y431(6.51) in TM6.[7] The imidazole (B134444) ring of this compound interacts with N198(5.46) in TM5 and T112(3.37) in TM3.[7]

This compound H2 Receptor (H2R): The cryo-EM structure of the human H2R in an active conformation bound to this compound and in complex with the Gs protein has been resolved (PDB ID: 8POK).[8] Additionally, structures of H2R in complex with this compound and mini-Gq (PDB ID: 8YN4) and mini-Gs (PDB ID: 8YN3) have been determined.[9][10] The binding of this compound to H2R involves interactions with key residues that are crucial for receptor activation and Gs protein coupling.

This compound H3 Receptor (H3R): The crystal structure of the human H3R has been solved in complex with the antagonist PF-03654746 (PDB ID: 7F61).[11][12][13] A cryo-EM structure of the this compound-bound H3R in complex with a G protein has also been reported (PDB ID: 9JEQ).[14] The H3R possesses a unique binding pocket that accommodates a variety of agonists and antagonists with high affinity.

This compound H4 Receptor (H4R): The H4R shares significant sequence homology with the H3R, particularly in the transmembrane domains.[15] The binding of this compound to H4R is mediated by interactions with residues such as D94(3.32) and E5.46.[15][16] The imidazole ring of this compound is anchored by E5.46, a key feature of the H4R binding pocket.[15]

Molecular Function and Tissue Distribution

The diverse physiological effects of this compound are a direct consequence of the distinct functions and tissue localizations of its receptor subtypes.

| Receptor Subtype | Primary Function | Key Tissue Distribution | G Protein Coupling |

| H1R | Allergic and inflammatory responses, smooth muscle contraction, increased vascular permeability, neurotransmission in the CNS.[17] | Smooth muscle, endothelial cells, heart, central nervous system.[17] | Gq/11 |

| H2R | Regulation of gastric acid secretion, smooth muscle relaxation, cardiac stimulation.[18] | Gastric parietal cells, cardiac muscle, smooth muscle, immune cells.[2] | Gs, Gq/11[19][20] |

| H3R | Presynaptic autoreceptor and heteroreceptor in the CNS, modulating the release of this compound and other neurotransmitters.[21] | Central nervous system (presynaptic neurons).[21] | Gi/o |

| H4R | Modulation of immune responses, chemotaxis of immune cells (e.g., eosinophils, mast cells).[22] | Bone marrow, white blood cells (eosinophils, mast cells, T cells), spleen, colon, lung.[22] | Gi/o |

Signaling Pathways of this compound Receptor Subtypes

The activation of each this compound receptor subtype by this compound initiates a cascade of intracellular signaling events mediated by their coupled G proteins.

This compound H1 Receptor (Gq/11 Pathway)

Activation of the H1R leads to the coupling of Gq/11 proteins.[23] The Gαq subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[23][24] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[23] Both DAG and elevated intracellular Ca2+ activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction and inflammatory gene expression.[23][24]

This compound H2 Receptor (Gs Pathway)

The H2R primarily couples to Gs proteins.[18] Upon activation, the Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[18][25] cAMP then acts as a second messenger, activating protein kinase A (PKA).[25] PKA phosphorylates various cellular proteins, leading to responses such as the stimulation of gastric acid secretion in parietal cells.[25] The H2R has also been shown to couple to Gq/11 in some systems.[19][20]

This compound H3 and H4 Receptors (Gi/o Pathway)

Both H3R and H4R couple to Gi/o proteins.[21][22] Activation of these receptors leads to the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in a decrease in intracellular cAMP levels.[26][27] The Gβγ subunits released upon G protein activation can also modulate other effector systems, such as inhibiting N-type voltage-gated calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to a reduction in neurotransmitter release (for H3R) and modulation of immune cell function (for H4R).[21][26]

References

- 1. This compound pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of this compound and this compound Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3RZE: Structure of the human this compound H1 receptor in complex with doxepin [ncbi.nlm.nih.gov]

- 4. PDB-3rze: Structure of the human this compound H1 receptor in complex with doxepin - Yorodumi [pdbj.org]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. Cryo-EM structure of the human this compound H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. wwPDB: pdb_00008yn4 [wwpdb.org]

- 11. rcsb.org [rcsb.org]

- 12. 7F61: Crystal structure of human this compound receptor H3R in complex with antagonist PF03654746 [ncbi.nlm.nih.gov]

- 13. 7f61 - Crystal structure of human this compound receptor H3R in complex with antagonist PF03654746 - Summary - Protein Data Bank Japan [pdbj.org]

- 14. rcsb.org [rcsb.org]

- 15. Molecular and biochemical pharmacology of the this compound H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular determinants for the high constitutive activity of the human this compound H4 receptor: functional studies on orthologues and mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound H1 receptor - Wikipedia [en.wikipedia.org]

- 18. This compound H2 receptor - Wikipedia [en.wikipedia.org]

- 19. Modulation of this compound H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Coupling to Gs and G(q/11) of this compound H2 receptors heterologously expressed in adult rat atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound H3 receptor - Wikipedia [en.wikipedia.org]

- 22. This compound H4 receptor - Wikipedia [en.wikipedia.org]

- 23. SMPDB [smpdb.ca]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Histamine's Dichotomous Role in Shaping Innate and Adaptive Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine, a well-known biogenic amine primarily associated with allergic reactions, plays a far more complex and multifaceted role in the immune system than previously understood. It acts as a potent immunomodulator, influencing a wide array of both innate and adaptive immune responses through its interaction with four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). The differential expression of these receptors on various immune cells, coupled with the specific signaling cascades they initiate, dictates the ultimate pro-inflammatory or anti-inflammatory outcome of this compound signaling. This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates immune cell function, presenting key quantitative data, detailed experimental methodologies, and comprehensive signaling pathway diagrams to serve as a valuable resource for researchers and drug development professionals in the fields of immunology and pharmacology.

Introduction

For decades, the role of this compound in immunology was largely confined to its pro-inflammatory effects in type I hypersensitivity reactions, mediated primarily through the H1 receptor.[1] However, a growing body of evidence has revealed a more nuanced and intricate involvement of this compound in regulating the entirety of the immune response, from the initial innate defenses to the subsequent adaptive response.[2][3] this compound's influence extends to a diverse range of immune cells, including dendritic cells (DCs), T lymphocytes, B lymphocytes, macrophages, neutrophils, eosinophils, basophils, and mast cells.[3][4]

The pleiotropic effects of this compound are contingent on its binding to one of four receptor subtypes (H1R, H2R, H3R, and H4R), each with distinct tissue distribution and signaling pathways.[5][6] This differential receptor expression and signaling allows this compound to exert seemingly contradictory effects, promoting inflammation in certain contexts while suppressing it in others. Understanding this dualistic nature of this compound is critical for the development of novel therapeutic strategies that can selectively target specific this compound receptors to modulate immune responses in a variety of diseases, including allergies, autoimmune disorders, and cancer.

This guide will systematically dissect the role of this compound in both innate and adaptive immunity, with a focus on the underlying molecular mechanisms, quantitative effects on immune cell function, and the experimental approaches used to elucidate these processes.

This compound Receptors and Their Signaling Pathways

This compound exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R.[5] The specific downstream signaling pathways activated by each receptor determine the cellular response.

H1 Receptor (H1R) Signaling

H1R is widely expressed on various cell types, including endothelial cells, smooth muscle cells, and numerous immune cells such as T cells, B cells, dendritic cells, monocytes, neutrophils, and eosinophils.[2] Activation of H1R is primarily coupled to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7] This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory genes.[7]

H2 Receptor (H2R) Signaling

The H2R is expressed on gastric parietal cells, as well as various immune cells, including T cells, dendritic cells, and mast cells.[2] H2R activation is coupled to Gαs proteins, which stimulate adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels.[8] cAMP, in turn, activates protein kinase A (PKA), which can have both stimulatory and inhibitory effects on downstream signaling pathways, often leading to an overall anti-inflammatory or immunomodulatory response.[2][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. content-assets.jci.org [content-assets.jci.org]

- 8. buybrivanib.com [buybrivanib.com]

The Histaminergic System's Crucial Role in Regulating Sleep-Wake Cycles: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The intricate dance between sleep and wakefulness is orchestrated by a complex network of neural circuits and neurotransmitter systems. Among these, the histaminergic system, originating from a small cluster of neurons in the posterior hypothalamus, plays a pivotal, yet complex, role in promoting and maintaining arousal. This technical guide provides an in-depth exploration of the histaminergic system's modulation of the sleep-wake cycle, presenting key experimental findings, detailed methodologies, and signaling pathways to support further research and therapeutic development.

Core Concepts: The Histaminergic Switch for Wakefulness

The foundation of the histaminergic system's influence on arousal lies within the tuberomammillary nucleus (TMN) of the hypothalamus, the exclusive location of histamine-producing neurons in the brain.[1][2][3] These neurons project widely throughout the central nervous system, innervating key areas involved in arousal and cognition, including the cortex, thalamus, and basal forebrain.[4][5]

The activity of histaminergic neurons is tightly correlated with the behavioral state. They exhibit their highest firing rates during periods of high vigilance and active wakefulness, decrease their activity during quiet wakefulness, and cease firing altogether during non-REM (NREM) and REM sleep.[1][3][6][7] This state-dependent firing pattern strongly implicates this compound as a key "waking" neurotransmitter.

This compound Receptors: The Gatekeepers of Arousal

This compound exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Within the central nervous system, the H1 and H3 receptors are the primary mediators of this compound's role in the sleep-wake cycle.[3][6][8]

-

H1 Receptors (H1R): Primarily postsynaptic, H1 receptors are coupled to Gq/11 proteins.[9] Their activation leads to neuronal depolarization and excitation, a crucial mechanism for the wake-promoting effects of this compound.[6][10] The sedative effects of first-generation antihistamines are a direct consequence of their ability to cross the blood-brain barrier and block H1 receptors.[8][11]

-

H3 Receptors (H3R): These receptors function as presynaptic autoreceptors on histaminergic neurons, providing a negative feedback mechanism to inhibit this compound synthesis and release.[3][9][12] They also act as heteroreceptors on other non-histaminergic neurons, modulating the release of other key neurotransmitters involved in arousal, such as acetylcholine, norepinephrine, and serotonin.[12][13] Consequently, H3 receptor antagonists (or inverse agonists) enhance wakefulness by increasing the release of this compound and other wake-promoting neurotransmitters.[3][6]

The H2 receptor's role in sleep-wake regulation is less defined, with studies yielding inconclusive results.[14] The H4 receptor is primarily involved in immune responses.

Signaling Pathways and Regulatory Networks

The histaminergic system is intricately integrated into the broader arousal network, with significant interactions with other key sleep-regulating systems.

This compound H1 Receptor Signaling Pathway

This compound H3 Receptor Signaling and Neurotransmitter Release

Interactions with Other Neurotransmitter Systems

The histaminergic system does not operate in isolation. It is a key node in the ascending arousal system, with significant reciprocal connections:

-

Orexin/Hypocretin System: Orexin neurons, located in the lateral hypothalamus, strongly excite histaminergic TMN neurons, and a significant portion of orexin's arousal-promoting effects are mediated through the histaminergic system.[1][2]

-

GABAergic System: Sleep-promoting GABAergic neurons from the ventrolateral preoptic nucleus (VLPO) inhibit TMN neurons, a key step in the initiation of sleep.[15]

-

Cholinergic System: There are important interactions between the histaminergic system and cholinergic nuclei in the basal forebrain and brainstem, which are crucial for cortical activation and arousal.[1][2]

-

Melanin-Concentrating Hormone (MCH) System: MCH neurons, which are active during sleep, inhibit histaminergic neurons, suggesting a role in the maintenance of sleep.[1][2][16]

Quantitative Data on Histaminergic Regulation of Sleep-Wake Cycles

The following tables summarize key quantitative findings from preclinical studies, providing a comparative overview of the effects of genetic modifications and pharmacological interventions on sleep-wake parameters.

Table 1: Firing Rates of Tuberomammillary Nucleus (TMN) Neurons Across Vigilance States in Mice

| Behavioral State | Firing Rate (Hz) |

| Attentive Waking | Highest |

| Active Waking | Moderate (<10 Hz) |

| Quiet Waking | Lowest |

| Drowsy State | Ceases |

| NREM Sleep | Silent |

| REM Sleep | Silent |

| Data synthesized from Takahashi et al. (2006)[7] and other sources.[1][3][6] |

Table 2: Effects of this compound Receptor Knockout (KO) on Sleep-Wake Architecture in Mice

| Genotype | Key Phenotypes | Reference(s) |

| HDC KO (this compound-deficient) | - Increased REM sleep. - Sleep fragmentation. - Impaired wakefulness at dark onset and in novel environments. | [1][2][3] |

| H1R KO | - Normal baseline sleep-wake amounts. - Reduction in brief awakenings (<16 sec). - Increased duration of NREM sleep episodes. - No arousal response to H3 receptor antagonists. | [3][12][17][18][19] |

| H3R KO | - Enhanced wakefulness and vigilance during behavioral tasks. - Deficient wakefulness and sleep fragmentation during the baseline dark period. | [20][21] |

Table 3: Effects of Pharmacological Agents Targeting this compound Receptors on Sleep and Wakefulness

| Agent | Target | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Species | Reference(s) |

| This compound/H1R Agonists | H1 Receptor | Increase | Decrease | Decrease | Rodents | [3][14] |

| H1R Antagonists (e.g., Pyrilamine) | H1 Receptor | Decrease | Increase | - | Rodents, Cats | [3][12][14] |

| H3R Agonists (e.g., Imetit) | H3 Receptor | Decrease | Increase | - | Mice | [22] |

| H3R Antagonists/Inverse Agonists (e.g., Ciproxifan, Pitolisant) | H3 Receptor | Increase | - | - | Mice | [6][17][22] |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in neuroscience research. Below are detailed methodologies for key experiments used to investigate the histaminergic system's role in sleep-wake regulation.

Experimental Workflow for Rodent Sleep Analysis

Protocol 1: EEG/EMG Electrode Implantation and Sleep Recording in Mice

This protocol is synthesized from standard procedures described in the literature.[23][24][25][26][27]

-

Animal Preparation: Adult male mice (e.g., C57BL/6J) are anesthetized with a suitable agent (e.g., ketamine/xylazine cocktail or isoflurane). The animal is then placed in a stereotaxic frame.

-

Electrode Implantation:

-

EEG Electrodes: After exposing the skull, small burr holes are drilled over the frontal and parietal cortices. Stainless steel screws are inserted into the holes, making contact with the dura mater but not penetrating the brain.

-

EMG Electrodes: Two flexible, insulated stainless-steel wires are inserted into the nuchal (neck) muscles to record muscle tone.

-

Ground/Reference Electrode: An additional screw is placed over the cerebellum to serve as a ground or reference.

-

-

Headmount Assembly: The electrode leads are connected to a miniature socket, which is then secured to the skull with dental cement.

-

Post-Operative Care and Recovery: Animals are provided with appropriate analgesia and allowed to recover for at least one week.

-

Habituation and Recording:

-

Following recovery, mice are individually housed in recording chambers and connected to a lightweight, flexible recording cable, allowing free movement.

-

Animals are habituated to the recording setup for several days before baseline recordings commence.

-

EEG and EMG signals are amplified, filtered (e.g., EEG: 0.5-35 Hz; EMG: 10-100 Hz), digitized (sampling rate ≥ 200 Hz), and recorded continuously for 24-48 hours to establish a baseline.

-

-

Data Analysis:

-

The recorded data is segmented into epochs (e.g., 10 seconds).

-

Each epoch is scored as wakefulness, NREM sleep, or REM sleep based on the characteristic EEG and EMG patterns:

-

Sleep parameters such as total sleep time, sleep latency, episode duration, and number of state transitions are quantified. Power spectral analysis (e.g., Fast Fourier Transform) is used to analyze the EEG frequency content.

-

Protocol 2: In Vivo Microdialysis for Measuring Extracellular this compound

This protocol is a generalized methodology based on principles from cited studies.[28][29][30][31][32]

-

Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., preoptic area, frontal cortex).

-

Recovery: Animals are allowed to recover from surgery.

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe (with a semipermeable membrane at the tip) is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

An equilibration period (e.g., 1-2 hours) is allowed for the tissue to stabilize after probe insertion.

-

-

Sample Collection: The dialysate, containing molecules that have diffused from the extracellular space across the probe's membrane, is collected in timed fractions (e.g., every 10-20 minutes). For sleep studies, sample collection is synchronized with EEG/EMG recordings to correlate this compound levels with behavioral states.

-

This compound Analysis: The concentration of this compound in the dialysate samples is measured using a highly sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or a radioimmunoassay (RIA).

-

Data Interpretation: Changes in this compound concentration across the sleep-wake cycle or in response to pharmacological stimuli are analyzed. It is important to note that microdialysis measures relative changes in extracellular levels rather than absolute concentrations, unless in vitro recovery experiments are performed to calibrate the probe.

Protocol 3: Optogenetic Manipulation of TMN Neurons

This protocol outlines the general steps for optogenetic studies based on recent literature.[16][33][34][35][36]

-

Viral Vector Delivery:

-

A viral vector (e.g., adeno-associated virus, AAV) carrying the gene for a light-sensitive opsin (e.g., Channelrhodopsin-2 for activation, Halorhodopsin or Archaerhodopsin for inhibition) is stereotaxically injected into the TMN of a Cre-driver mouse line (e.g., HDC-Cre) to ensure cell-type-specific expression.

-

A fluorescent reporter protein (e.g., eYFP, mCherry) is typically co-expressed to allow for histological verification.

-

-

Optical Fiber Implantation: An optical fiber is implanted with its tip positioned just above the virally targeted TMN region. The fiber is secured to the skull with dental cement.

-

Recovery and Expression: Animals recover for several weeks to allow for robust opsin expression.

-

Experimental Procedure:

-

The implanted optical fiber is connected to a laser or LED light source via a patch cord.

-

Simultaneous EEG/EMG recordings are performed.

-

Light of the appropriate wavelength is delivered in specific patterns (e.g., continuous, pulsed) to either activate or inhibit the this compound neurons during defined behavioral states (e.g., during NREM sleep).

-

-

Analysis and Controls:

-

Changes in sleep-wake architecture (e.g., transitions from sleep to wake, duration of sleep/wake bouts) in response to photostimulation are quantified.

-

Control experiments are essential, including using animals expressing only the fluorescent reporter without the opsin, to rule out effects of light or heat.

-

Post-mortem histology is performed to confirm the correct targeting of the viral injection and optical fiber placement.

-

Implications for Drug Development

The central role of the histaminergic system in arousal makes it a prime target for the development of therapeutics for sleep-wake disorders.

-

Insomnia: The sedative properties of H1 receptor antagonists are well-established. However, the development of newer compounds focuses on improving selectivity and reducing side effects like cognitive impairment.

-

Hypersomnia and Narcolepsy: H3 receptor antagonists/inverse agonists, such as pitolisant, represent a novel therapeutic strategy to enhance wakefulness by increasing brain this compound levels.[6] These compounds have shown efficacy in treating excessive daytime sleepiness associated with narcolepsy.[37]

-

Cognitive Enhancement: Given the role of this compound in maintaining vigilance, modulation of the histaminergic system is also being explored for its potential to improve cognitive function in various disorders.[11]

Conclusion

The histaminergic system, originating in the tuberomammillary nucleus, is a critical regulator of the sleep-wake cycle. Through the opposing actions of H1 and H3 receptors, it provides a powerful drive for wakefulness and maintains a high state of vigilance. The state-dependent activity of these neurons, their intricate connections with other arousal systems, and the demonstrable effects of targeted genetic and pharmacological manipulations underscore their importance. A thorough understanding of the signaling pathways, regulatory networks, and quantitative effects detailed in this guide is essential for researchers and clinicians seeking to develop novel and effective therapies for a range of sleep and arousal disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. [Regulation of the phases of the sleep-wakefulness cycle with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound IN THE REGULATION OF WAKEFULNESS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: neural circuits and new medications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The physiology of brain this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Neuronal Activity of Histaminergic Tuberomammillary Neurons During Wake–Sleep States in the Mouse | Journal of Neuroscience [jneurosci.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pnas.org [pnas.org]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Revisiting Preclinical Observations of Several this compound H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of H1- and H2-histamine receptor agonists and antagonists on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sleep.ru [sleep.ru]

- 16. Optogenetic identification of a rapid-eye-movement (REM) sleep modulatory circuit in the hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of this compound H1-receptor on behavioral states and wake maintenance during deficiency of a brain activating system: A study using a knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Altered sleep–wake characteristics and lack of arousal response to H3 receptor antagonist in this compound H1 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Enhanced Histaminergic Neurotransmission and Sleep-Wake Alterations, a Study in this compound H3-Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enhanced histaminergic neurotransmission and sleep-wake alterations, a study in this compound H3-receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The brain H3-receptor as a novel therapeutic target for vigilance and sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sleep and EEG Phenotyping in Mice. [sonar.ch]

- 25. Sleep and EEG Phenotyping in Mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 26. Protocol for continuous video-EEG/EMG recording to study brain function in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ndineuroscience.com [ndineuroscience.com]

- 28. In vivo microdialysis estimation of this compound in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In vivo microdialysis measurement of this compound in rat blood effects of compound 48/80 and this compound receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Quantitative measurement of extracellular this compound concentrations in intact human skin in vivo by the microdialysis technique: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Allergen-induced this compound release in intact human skin in vivo assessed by skin microdialysis technique: characterization of factors influencing this compound releasability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. karger.com [karger.com]

- 33. scilit.com [scilit.com]

- 34. Optogenetic Stimulation of MCH Neurons Increases Sleep | Journal of Neuroscience [jneurosci.org]

- 35. Reassessing the Role of Histaminergic Tuberomammillary Neurons in Arousal Control | Journal of Neuroscience [jneurosci.org]

- 36. :: Sleep Medicine Research [sleepmedres.org]

- 37. This compound H(3) receptor (H(3)R) antagonists and inverse agonists in the treatment of sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Histamine in Neurodevelopmental and Neuropsychiatric Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine, a biogenic amine traditionally known for its role in allergic responses, is increasingly recognized as a critical neuromodulator in the central nervous system (CNS).[1][2][3] Dysregulation of the brain's histaminergic system is implicated in the pathophysiology of a range of neurodevelopmental and neuropsychiatric disorders, including Autism Spectrum Disorder (ASD), Attention-Deficit/Hyperactivity Disorder (ADHD), schizophrenia, Tourette's syndrome, and depression.[1][3] This technical guide provides an in-depth overview of the current understanding of this compound's involvement in these conditions, with a focus on quantitative data, experimental methodologies, and key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting the histaminergic system.

Introduction: The Brain's Histaminergic System

The histaminergic system in the brain originates from a small group of neurons located exclusively in the tuberomammillary nucleus (TMN) of the posterior hypothalamus.[1][2][4] These neurons project extensively throughout the CNS, influencing a wide array of physiological and behavioral processes, including wakefulness, attention, learning, memory, and appetite regulation.[3][4][5] this compound exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R, each with a unique distribution and signaling cascade.[1][5] The intricate interplay between this compound and other major neurotransmitter systems, such as dopamine (B1211576), serotonin (B10506), and acetylcholine, underscores its significance in maintaining brain homeostasis.[6][7]

This compound in Neurodevelopmental Disorders

Autism Spectrum Disorder (ASD)

While research into the direct role of this compound in ASD is still emerging, evidence suggests a potential link through its involvement in neuroinflammation and immune dysregulation, which are increasingly recognized as contributing factors to ASD.[1] Further investigation is warranted to elucidate the specific contributions of the histaminergic system to the pathophysiology of ASD.

Attention-Deficit/Hyperactivity Disorder (ADHD)

A growing body of evidence points to the involvement of this compound in the pathophysiology of ADHD.[8][9][10] this compound modulates the release of key neurotransmitters like dopamine and norepinephrine, which are known to be dysregulated in ADHD.[8][9]

Table 1: Quantitative Data on this compound Involvement in ADHD

| Parameter | Finding | Species/Model | Reference(s) |

| Genetic Association | Polymorphisms in the this compound N-methyltransferase (HNMT) gene, which is involved in this compound degradation, are associated with an increased risk of ADHD. | Human | [11] |

| Enzyme Activity | Decreased diamine oxidase (DAO) activity, another enzyme that metabolizes this compound, may lead to this compound accumulation and contribute to ADHD symptoms. | Human (Hypothesis) | [8][12] |

| Comorbidity | Individuals with ADHD have a higher prevalence of allergic diseases, suggesting a potential shared link involving this compound. | Human | [12] |

This compound in Neuropsychiatric Disorders

Schizophrenia

The histaminergic system is significantly altered in schizophrenia, with evidence pointing to changes in this compound levels and receptor expression.[3][13]

Table 2: Quantitative Data on this compound Involvement in Schizophrenia

| Parameter | Finding | Brain Region/Sample | Reference(s) |

| This compound Metabolite Levels | Increased levels of the this compound metabolite N-tele-methylthis compound in the cerebrospinal fluid of schizophrenic patients. | Human (CSF) | [14] |

| H1 Receptor Density | Decreased density of H1 receptors in the frontal cortex. | Human (Postmortem) | [13][15] |

| H1 Receptor mRNA | Significantly decreased H1R mRNA in basal forebrain cholinergic neurons of schizophrenic patients with negative symptoms. | Human (Postmortem) | [15] |

| H2 Receptor Expression | Decreased this compound H2 receptor expression in glutamatergic neurons of the frontal cortex. | Human (Postmortem) | [16] |

| H3 Receptor Binding | Increased H3 receptor binding in the prefrontal cortex. | Human (Postmortem) | [13] |

Tourette's Syndrome

Dysregulation of the histaminergic system is strongly implicated in Tourette's syndrome and other tic disorders.[17][18] Genetic studies have identified rare mutations in the histidine decarboxylase (HDC) gene, the enzyme responsible for this compound synthesis, in families with a high incidence of Tourette's.[18][19]

Table 3: Quantitative Data on this compound Involvement in Tourette's Syndrome

| Parameter | Finding | Species/Model | Reference(s) |

| Genetic Mutation | A rare nonsense mutation in the histidine decarboxylase (HDC) gene is associated with a high penetrance of Tourette's syndrome. | Human (Family Pedigree) | [19] |

| H3 Receptor Upregulation | Upregulation of the H3 receptor in the striatum of HDC knockout mice. | Mouse (Hdc KO) | [19] |

| Neurotransmitter Interaction | This compound H3 receptor activation in the dorsal striatum can trigger stereotypies. | Mouse Model | [20] |

Depression

The histaminergic system plays a complex role in the pathophysiology of depression, with interactions with the serotonergic system being of particular interest.[6][21][22] Inflammation-induced this compound can inhibit the release of serotonin in the brain, potentially contributing to depressive symptoms.[21][23][24]

Table 4: Quantitative Data on this compound Involvement in Depression

| Parameter | Finding | Species/Model | Reference(s) |

| H1 Receptor Binding | Reduction of H1 receptor binding in the cerebral cortex of depressed patients. | Human | [25] |

| Serotonin Release | Inflammation-induced this compound directly inhibits serotonin release by acting on inhibitory H3 heteroreceptors on serotonin terminals. | Mouse | [21] |

| Antidepressant Efficacy | SSRIs are ineffective in mice that are prevented from synthesizing this compound. | Mouse | [22] |

Key this compound Signaling Pathways

This compound receptors are coupled to various G proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is crucial for developing targeted therapies.

H1 Receptor Signaling

The H1 receptor is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC).[3] This results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Caption: H1 Receptor Signaling Pathway.

H2 Receptor Signaling

The H2 receptor is coupled to Gs proteins, leading to the activation of adenylyl cyclase (AC). This increases the intracellular levels of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).

References

- 1. mdpi.com [mdpi.com]

- 2. This compound receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Histaminergic System in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Frontiers | this compound, Neuroinflammation and Neurodevelopment: A Review [frontiersin.org]

- 6. This compound and this compound receptors: Roles in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Is this compound and Not Acetylcholine the Missing Link between ADHD and Allergies? Speer Allergic Tension Fatigue Syndrome Re-Visited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drbrighten.com [drbrighten.com]

- 10. preprints.org [preprints.org]

- 11. This compound Intolerance and ADHD: The Connection - Dr. Becky Campbell [drbeckycampbell.com]

- 12. healf.com [healf.com]

- 13. psychiatryonline.org [psychiatryonline.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound H1 Receptor in Basal Forebrain Cholinergic Circuit: A Novel Target for the Negative Symptoms of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. This compound and this compound receptors in Tourette syndrome and other neuropsychiatric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tic Disorders and Histamines: The Hidden Connection Every Parent Should Know [regenerating.health]

- 19. The histidine decarboxylase model of tic pathophysiology: a new focus on the this compound H3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | A review of common influencing factors and possible mechanisms associated with allergic diseases complicating tic disorders in children [frontiersin.org]

- 21. newatlas.com [newatlas.com]

- 22. sma.org [sma.org]

- 23. This compound could be a key player in depression, according to study in mice | Imperial News | Imperial College London [imperial.ac.uk]

- 24. This compound Disrupts Serotonin and May Impede How SSRIs Work | Psychology Today [psychologytoday.com]

- 25. Changes in Histaminergic System in Neuropsychiatric Disorders and the Potential Treatment Consequences - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Circadian Rhythm of Histamine Synthesis and Release in the Brain

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Histamine, a critical neurotransmitter synthesized in the tuberomammillary nucleus (TMN) of the hypothalamus, plays a pivotal role in regulating the sleep-wake cycle, arousal, and other physiological processes.[1][2][3] The synthesis and release of brain this compound are not constant; they exhibit a robust circadian rhythm, with levels peaking during the active phase to promote wakefulness and decreasing during the rest phase to facilitate sleep.[4] This rhythm is orchestrated by the master circadian pacemaker, the suprachiasmatic nucleus (SCN), which influences the expression of the rate-limiting enzyme in this compound synthesis, histidine decarboxylase (HDC).[5][6] Disruptions in this rhythm are implicated in various neurological and psychiatric disorders, making the histaminergic system a key target for therapeutic intervention. This guide provides a comprehensive overview of the core mechanisms governing the circadian rhythmicity of brain this compound, details key experimental protocols for its study, and presents quantitative data and signaling pathways to support further research and drug development.

Core Concepts of Brain this compound Circadian Rhythm

The central histaminergic system originates exclusively from neurons in the TMN, located in the posterior hypothalamus.[3] These neurons project widely throughout the brain, influencing numerous target areas to control arousal and wakefulness.[3]

Key Regulatory Components:

-

Suprachiasmatic Nucleus (SCN): The master circadian clock, located in the hypothalamus, which receives light cues from the retina to synchronize the body's internal rhythms with the external day-night cycle.[7][8]

-

Tuberomammillary Nucleus (TMN): The sole source of neuronal this compound in the brain.[3] It is under the regulatory influence of the SCN.

-

Histidine Decarboxylase (HDC): The rate-limiting enzyme that catalyzes the conversion of L-histidine to this compound.[9] The expression and activity of HDC exhibit a diurnal fluctuation, directly contributing to the circadian rhythm of this compound levels.[5]

-

Clock Genes (e.g., BMAL1, CLOCK, Per1, Per2): These genes form the molecular basis of the circadian clock. The rhythmic expression of Hdc is controlled by circadian transcription factors like BMAL1.[6] Mice lacking this compound (HDC knockout) show disrupted rhythms in the expression of Per1 and Per2 in the cortex and striatum, highlighting a feedback relationship.[8][10]

Histaminergic activity is highest during the active period (daytime for humans, nighttime for rodents) and lowest during the sleep period.[4] This fluctuation is essential for maintaining a consolidated wakeful state and is a crucial factor in sleep-wake regulation.[1][4]

Quantitative Data on Brain this compound Rhythm

The following table summarizes quantitative data from studies investigating the diurnal variations in this compound levels and HDC expression.

| Parameter | Brain Region | Species | Active Phase (Wake) | Inactive Phase (Sleep) | Fold Change | Reference |

| This compound Release | Basal Forebrain | Mouse | Correlates positively with wakefulness percentage | Correlates negatively with NREM sleep | N/A | [11] |

| This compound Release | Hypothalamus | Rat | Peak levels during the dark period | Trough levels during the light period | ~2x | [6] |

| HDC mRNA Expression | Tuberomammillary Nucleus (TMN) | Human | Significantly higher (08:01-20:00) | Significantly lower (20:01-08:00) | ~1.5x | [5] |

| HDC mRNA Expression | Tuberomammillary Nucleus (TMN) | Mouse | Higher and oscillating | Lower | N/A | [6] |

| Basal Extracellular this compound | Hypothalamus | Rat | 35.45 ± 4.56 fmol/10 µL | Not specified | N/A | [12] |

| Basal Extracellular this compound | Prefrontal Cortex | Rat | 9.05 ± 1.56 fmol/10 µL | Not specified | N/A | [12] |

Signaling and Regulatory Pathways

The synthesis and release of this compound are tightly regulated by a network of interactions originating from the master circadian clock.

This compound Synthesis Pathway

This compound is synthesized from the amino acid L-histidine in a single enzymatic step catalyzed by histidine decarboxylase (HDC), which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[9]

Caption: Enzymatic synthesis of this compound from L-histidine.

Circadian Regulation of this compound Synthesis

The master clock in the SCN regulates the expression of the Hdc gene in the TMN, likely through synaptic connections and the rhythmic activity of clock genes.

Caption: SCN-driven circadian regulation of this compound synthesis.

Key Experimental Protocols

Studying the circadian rhythm of brain this compound requires specialized techniques to measure dynamic changes in neurotransmitter levels and gene expression in specific brain regions of freely moving animals.

In Vivo Microdialysis for this compound Release

This technique is the gold standard for measuring extracellular neurotransmitter levels in the brain of an awake, behaving animal.[13][14][15]

Objective: To continuously sample this compound from the extracellular fluid of a specific brain region (e.g., hypothalamus, prefrontal cortex) over a 24-hour period.

Methodology:

-

Animal Preparation: A guide cannula is stereotaxically implanted into the target brain region of a rodent and affixed to the skull. Animals are allowed a recovery period of at least one week.[15]

-

Probe Insertion: On the day of the experiment, a microdialysis probe (with a semipermeable membrane of a specific molecular weight cutoff) is inserted through the guide cannula.[15][16]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[17]

-

Equilibration: A stabilization period of 1-2 hours is allowed for this compound levels in the dialysate to reach a steady baseline before sample collection begins.[17]

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials, often containing an acid to prevent this compound degradation.[11][17] Collection proceeds over at least one full 24-hour light-dark cycle.

-

Analysis (HPLC with Fluorescence Detection):

-

This compound in the dialysate is quantified using High-Performance Liquid Chromatography (HPLC).[17]

-

Due to its lack of a native fluorophore, this compound must be derivatized. A common method is pre-column derivatization with o-phthalaldehyde (B127526) (OPA).[17]

-

The derivatized sample is injected onto a C18 reverse-phase column for separation.[17]

-

A fluorescence detector (e.g., excitation ~345 nm, emission ~445 nm) is used for sensitive detection and quantification against a standard curve.[17]

-

Caption: Experimental workflow for in vivo microdialysis.

In Situ Hybridization for HDC mRNA Expression

This technique allows for the visualization and quantification of gene expression within the anatomical context of the brain.

Objective: To measure the levels of Hdc mRNA in the TMN at different time points across the circadian cycle.

Methodology:

-

Tissue Collection: Animals are sacrificed at specific Zeitgeber Times (ZT) throughout a 24-hour cycle (e.g., ZT0, ZT6, ZT12, ZT18). Brains are rapidly extracted, frozen, and sectioned on a cryostat.

-

Probe Synthesis: An antisense RNA probe complementary to the Hdc mRNA sequence is synthesized and labeled with a radioactive isotope (e.g., ³⁵S) or a non-radioactive tag (e.g., digoxigenin).

-

Hybridization: Brain sections are incubated with the labeled probe, which binds specifically to the Hdc mRNA transcripts present in the cells.

-

Washing: Non-specifically bound probe is removed through a series of stringent washes.

-

Detection:

-

For radioactive probes, sections are exposed to autoradiographic film or a phosphor screen.

-

For non-radioactive probes, an antibody conjugated to an enzyme (e.g., alkaline phosphatase) is used, followed by a colorimetric reaction.

-

-

Analysis: The resulting signal intensity over the TMN is quantified using densitometry or image analysis software, providing a measure of Hdc mRNA levels at each time point.

Implications for Drug Development

Understanding the circadian regulation of this compound is crucial for developing therapeutics that target the sleep-wake cycle and associated disorders.

-

Insomnia Therapeutics: Antihistamines (H1 receptor inverse agonists) are widely used for their sedative effects, which stem from blocking the arousal-promoting action of this compound.[1] The efficacy and side-effect profile of these drugs may be optimized by considering the time of administration relative to the patient's endogenous this compound rhythm.

-

Wake-Promoting Agents: For disorders of excessive daytime sleepiness like narcolepsy, this compound H3 receptor inverse agonists/antagonists (e.g., Pitolisant) are effective.[18] These drugs enhance this compound release by blocking the presynaptic H3 autoreceptor, which normally provides inhibitory feedback.[1] Their development relies on a functional endogenous this compound synthesis and release rhythm.

-

Neurodegenerative Diseases: The diurnal rhythm of HDC expression is disrupted in neurodegenerative conditions like Alzheimer's and Huntington's disease, which may contribute to the sleep disturbances common in these patients.[5] Restoring or mimicking the natural this compound rhythm could be a novel therapeutic strategy.

Conclusion

The synthesis and release of this compound in the brain are under tight control of the circadian clock, creating a pronounced rhythm that is fundamental to the regulation of the sleep-wake cycle. This compound levels rise during the active phase to maintain arousal and fall during the rest phase. This rhythm is driven by the SCN's control over the expression of histidine decarboxylase in the TMN. The detailed protocols and quantitative data presented in this guide offer a framework for researchers and drug developers to further investigate this system. A deeper understanding of these mechanisms will continue to fuel the development of novel and improved therapies for a wide range of neurological disorders characterized by disrupted sleep and wakefulness.

References

- 1. This compound in the circadian rhythm | AD Dietistas [adrianaduelo.com]

- 2. researchgate.net [researchgate.net]

- 3. Tuberomammillary nucleus - Wikipedia [en.wikipedia.org]

- 4. Modifying effects of this compound on circadian rhythms and neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diurnal Fluctuation in Histidine Decarboxylase Expression, the Rate Limiting Enzyme for this compound Production, and Its Disorder in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. naturdao.com [naturdao.com]

- 8. On the Role of this compound Receptors in the Regulation of Circadian Rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histidine decarboxylase - Wikipedia [en.wikipedia.org]

- 10. Circadian rhythms in behavior and clock gene expressions in the brain of mice lacking histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Release in the Basal Forebrain Mediates Cortical Activation through Cholinergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of this compound in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

- 15. In vivo Brain Microdialysis - Bülbül Autonomic Neuroscience Lab [autonomicneuroscience.akdeniz.edu.tr]

- 16. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

Subcellular Distribution and Storage of Histamine in Neurons: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Histamine, a critical monoamine neurotransmitter, plays a pivotal role in numerous physiological processes within the central nervous system, including the regulation of sleep-wake cycles, attention, and synaptic plasticity. The precise control of its synthesis, storage, and release is paramount for maintaining neuronal homeostasis and preventing cellular toxicity. This technical guide provides an in-depth examination of the subcellular mechanisms governing this compound distribution and storage within neurons. It details the enzymatic synthesis pathway, the crucial role of the vesicular monoamine transporter 2 (VMAT2) in packaging this compound into synaptic vesicles, and the relative distribution of this compound between vesicular and cytosolic compartments. Furthermore, this document furnishes detailed experimental protocols for key methodologies used to investigate these processes, including subcellular fractionation and immunohistochemistry. All workflows, pathways, and conceptual relationships are illustrated with diagrams generated using the Graphviz DOT language to ensure clarity and aid comprehension.

This compound Synthesis and the Cytosolic Pool

The journey of neuronal this compound begins with its synthesis from the amino acid precursor, L-histidine. This conversion is a single-step enzymatic reaction.

-

Synthesis: this compound is synthesized from L-histidine through decarboxylation, a reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate-dependent enzyme L-histidine decarboxylase (HDC).

-

HDC Localization: HDC is primarily considered a cytosolic enzyme. Following synthesis, this compound exists transiently in the cytoplasm before its sequestration into storage vesicles. However, studies in Drosophila photoreceptors have revealed a sophisticated mechanism where HDC is physically anchored to synaptic vesicles. This coupling of synthesis and transport ensures efficient vesicular loading at axon terminals and mitigates the potential cytotoxic effects of this compound accumulation in the cell body. Mislocalized HDC in the soma is targeted for degradation via the ubiquitin-proteasome system.

-

Cytosolic Pool: The newly synthesized, unpackaged this compound constitutes the cytosolic pool. This pool is vulnerable to metabolic degradation and its concentration is kept low by rapid vesicular sequestration.

Vesicular Storage: The Primary Hub of Neuronal this compound

The vast majority of functional this compound in a neuron is stored within specialized secretory vesicles, primarily synaptic vesicles located in axon varicosities. This compartmentalization is essential for regulated, activity-dependent release and for protecting the amine from premature metabolic degradation.

The transport of this compound from the cytosol into these vesicles is an active process mediated by the Vesicular Monoamine Transporter 2 (VMAT2) , a member of the solute carrier family (SLC18A2).

-

Mechanism of Action: VMAT2 functions as a proton-histamine antiporter. It harnesses the electrochemical potential gradient generated by a vesicular H+-ATPase (V-ATPase), which actively pumps protons into the vesicle lumen. VMAT2 then exchanges two luminal protons for one cytosolic this compound molecule, concentrating this compound within the vesicle against a significant concentration gradient.

-

Specificity: VMAT2 is the primary transporter for this compound in neurons. While it also transports other monoamines like dopamine (B1211576) and serotonin (B10506), the related isoform, VMAT1, shows a much lower affinity for this compound and is not significantly expressed in histaminergic neurons. This compound exhibits a 30-fold higher affinity for VMAT2 compared to VMAT1. Reserpine is a classic inhibitor of VMAT2, although it inhibits this compound transport with less potency than serotonin transport, suggesting a distinct interaction mechanism.

Quantitative and Qualitative Distribution of Neuronal this compound

While precise quantitative data on the molar concentration of this compound in different neuronal compartments is sparse in the literature, a qualitative and functional distribution can be clearly established. The majority of this compound is concentrated in vesicles, with a much smaller, transient pool in the cytosol.

Table 1: Subcellular Distribution of Neuronal this compound

| Subcellular Compartment | Primary Form/State | Key Associated Proteins | Primary Function | Relative Concentration |

|---|---|---|---|---|

| Cytosol | Newly synthesized, free | Histidine Decarboxylase (HDC) | Precursor pool for vesicular loading | Low / Transient |

| Synaptic Vesicles | Stored, concentrated | VMAT2, V-ATPase | Storage for regulated exocytotic release | High |

| Cell Soma (Perikaryon) | Vesicular and cytosolic | HDC, VMAT2 | Synthesis, initial packaging | Moderate |

| Axonal Varicosities | Predominantly vesicular | VMAT2, Synaptic release machinery | Primary site of storage and release | Highest vesicular density |

Table 2: Key Quantitative Parameters

| Parameter | Description | Value / Finding | Reference |

|---|---|---|---|

| VMAT2 Affinity | This compound shows a significantly higher affinity for VMAT2 over VMAT1. | ~30-fold higher for VMAT2 | |

| HNMT Km for this compound | Michaelis constant for this compound N-methyltransferase, indicating substrate affinity. | ~10 µM |

| Axonal Transport Velocity | Estimated speed of [³H]this compound movement in Aplysia C2 neuron. | ~50 mm per day at 23°C | |

Axonal Transport and Lifecycle

Following synthesis in the soma, this compound that is packaged into vesicles, or the machinery for its synthesis (HDC), must be transported to the axon terminals.

-

Vesicle Transport: this compound-

The Role of Brain Histamine in Cognition, Memory, and Learning: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histamine, a biogenic amine, has long been recognized for its role in peripheral allergic and inflammatory responses. However, within the central nervous system (CNS), it functions as a critical neurotransmitter and neuromodulator, orchestrating a wide array of physiological processes. Histaminergic neurons originate exclusively in the tuberomammillary nucleus (TMN) of the posterior hypothalamus and extend widespread projections throughout the entire brain, including key areas for cognition such as the cerebral cortex, hippocampus, and amygdala.[1][2][3] This extensive network allows the histaminergic system to act as a master regulator of arousal, attention, and the sleep-wake cycle, all of which are fundamental for optimal cognitive function.[3][4]

Emerging evidence has solidified the role of brain this compound in the complex processes of learning and memory.[5][6] Its influence is multifaceted, with effects varying based on the specific brain region, the type of memory process (e.g., acquisition, consolidation, retrieval), and the this compound receptor subtype involved.[1] The system's interaction with other major neurotransmitter systems, particularly the cholinergic and dopaminergic systems, further complicates its functional role.[2][7] Dysregulation of histaminergic signaling has been implicated in the cognitive deficits associated with several neurological and psychiatric disorders, including Alzheimer's disease and Attention-Deficit Hyperactivity Disorder (ADHD).[2][8] Consequently, the this compound system, particularly its receptors, presents a promising target for the development of novel cognitive-enhancing therapeutics.[7][9] This guide provides an in-depth technical overview of the current understanding of brain this compound's role in cognition, detailing key experimental findings, methodologies, and the underlying signaling pathways.

This compound Synthesis, Metabolism, and Signaling

The cognitive effects of this compound are predicated on its synthesis, release, and interaction with specific post-synaptic and pre-synaptic receptors.

Synthesis and Metabolism

In the brain, this compound is synthesized from the amino acid L-histidine via a single enzymatic step catalyzed by histidine decarboxylase (HDC).[1] Its inactivation is primarily mediated by this compound N-methyltransferase (HNMT), which methylates this compound, followed by oxidation by monoamine oxidase B (MAOB).[1] The control of this compound levels through these enzymatic pathways is a key regulatory point for its neuromodulatory functions.

References

- 1. Endogenous this compound Facilitates Long-Term Potentiation in the Hippocampus during Walking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound H3 antagonist thioperamide dose-dependently enhances memory consolidation and reverses amnesia induced by dizocilpine or scopolamine in a one-trial inhibitory avoidance task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Endogenous this compound facilitates long-term potentiation in the hippocampus during walking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction and Experience-Dependent Consolidation of Stable Long-Term Potentiation Lasting Months in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Injection System into Hippocampus CA1 via Monitored Theta Oscillation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Memory retrieval of inhibitory avoidance requires this compound H1 receptor activation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emotional memory consolidation impairment induced by this compound is mediated by H1 but not H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Pathways of Histamine Synthesis and Metabolism in Bodily Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract